Home > Products > Screening Compounds P77286 > 6-phenyl-1H-indazol-3-amine
6-phenyl-1H-indazol-3-amine - 100728-08-3

6-phenyl-1H-indazol-3-amine

Catalog Number: EVT-2924802
CAS Number: 100728-08-3
Molecular Formula: C13H11N3
Molecular Weight: 209.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives

Compound Description: This series of compounds represents a class of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors. These molecules were designed based on structural optimization of previous FLT3 inhibitors, aiming for improved potency and selectivity. []

Relevance: These compounds share a core indazole structure with 6-phenyl-1H-indazol-3-amine. The structural modifications primarily involve substitutions at the 2-position of the indazole ring, replacing the phenyl group in the target compound with a benzimidazole moiety further derivatized with benzamide or phenyl urea groups. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM was developed as a potential positron emission tomography (PET) tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain. It demonstrates high in vitro binding affinity for LRRK2. []

Relevance: This compound shares the indazole core with 6-phenyl-1H-indazol-3-amine. The key structural difference lies in the presence of a 5-isopropoxy substituent on the indazole ring and a 6-fluoropyridinylmorpholine group attached at the 3-position of the indazole. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

Compound Description: This series represents a class of potent Polo-like kinase 4 (PLK4) inhibitors designed with a more concise structure using a scaffold hopping strategy. They exhibit excellent potency in vitro, inhibiting PLK4 activity, perturbing centriole replication, inducing mitosis disorder, and leading to apoptosis in breast cancer cells. []

Relevance: This series shares the indazole core with 6-phenyl-1H-indazol-3-amine. Notably, these compounds feature an arylvinylpyrimidin-2-amine moiety at the 6-position of the indazole ring, replacing the phenyl group in the target compound. []

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and highly selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. It does not exhibit voltage-dependent inhibition and does not require the opening of BK channels for its blocking action. []

Relevance: This compound shares the indazole core structure with 6-phenyl-1H-indazol-3-amine. Unlike the target compound, HMIMP possesses a 1-hexyl and a 6-methoxy substituent on the indazole ring. Additionally, a 2-methyl-1-propanone group is attached to the 3-position of the indazole, replacing the amino group in the target compound. []

3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides

Compound Description: This series represents a class of orally bioavailable tyrosine threonine kinase (TTK) inhibitors developed as potential anticancer agents. These molecules were designed to improve upon the potency, physicochemical properties, and pharmacokinetic parameters of earlier TTK inhibitors. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: ABT-869 is a multitargeted receptor tyrosine kinase (RTK) inhibitor, demonstrating potent inhibition of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. This compound exhibits potent oral activity and significant tumor growth inhibition in preclinical animal models. []

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

Compound Description: PF-06409577 acts as a direct activator of adenosine monophosphate-activated protein kinase (AMPK), investigated for treating diabetic nephropathy. Its development stemmed from an indazole amide high throughput screening hit, which was further optimized for improved oral absorption. []

Relevance: While this compound features an indole core instead of the indazole found in 6-phenyl-1H-indazol-3-amine, its development highlights the exploration of structurally related scaffolds in medicinal chemistry. The presence of a carboxylic acid group at the 3-position of the indole ring, analogous to the 3-amino group in the target compound, further emphasizes the exploration of similar functionalities in these related chemical series. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

Compound Description: This class of compounds represents early inhibitors of Polo-like kinase 4 (PLK4), a potential target for cancer therapy. These molecules were discovered through a combination of virtual screening, medicinal chemistry efforts, and structure-based design, utilizing a PLK4 homology model. []

Overview

6-phenyl-1H-indazol-3-amine is a compound belonging to the class of organic compounds known as indazoles, characterized by a bicyclic structure that includes a pyrazole fused to a benzene ring. This compound is recognized for its potential biological activities, particularly as an inhibitor of specific protein kinases, making it of interest in medicinal chemistry and drug development. The chemical formula for 6-phenyl-1H-indazol-3-amine is C13H11N3C_{13}H_{11}N_{3}, with a molecular weight of approximately 209.25 g/mol .

Source and Classification

6-phenyl-1H-indazol-3-amine is classified under the category of small molecules and is primarily studied for its experimental applications in pharmacology. It falls under the broader classification of indazoles, which are further categorized as organoheterocyclic compounds. The compound's structure consists of various functional groups, including an amine and an aromatic heteropolycyclic framework .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-phenyl-1H-indazol-3-amine typically involves cyclization reactions from suitable precursors. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions, leading to the formation of the indazole ring. This method can be optimized for yield and purity through adjustments in temperature, solvent choice, and reaction time .

In industrial contexts, continuous flow reactors may be employed to enhance production efficiency. Additionally, ultrasound irradiation has been suggested as an eco-friendly method to facilitate synthesis, improving reaction rates and yields.

Chemical Reactions Analysis

Reactions and Technical Details

6-phenyl-1H-indazol-3-amine can undergo various chemical reactions:

  • Oxidation: This process can convert the compound into corresponding oxides.
  • Reduction: Reduction reactions may yield different amine derivatives.
  • Substitution: The amine group can participate in electrophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Major Products Formed

The products formed depend on the specific reaction conditions. For instance, oxidation may yield nitroso or nitro derivatives, while substitution can produce a range of substituted indazole derivatives.

Mechanism of Action

Process and Data

The primary target of 6-phenyl-1H-indazol-3-amine is tyrosine-protein kinase JAK2. The compound binds effectively to the hinge region of this kinase, inhibiting its activity. This inhibition affects several downstream signaling pathways, notably the p53/MDM2 pathway, which plays a crucial role in regulating cell cycle progression and apoptosis.

The action results in significant cellular effects such as the induction of apoptosis and cell cycle arrest, making it a candidate for therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Several physical properties characterize 6-phenyl-1H-indazol-3-amine:

  • Molecular Weight: Approximately 209.25 g/mol
  • Density: Estimated at around 1.367 g/cm³
  • Melting Point: Approximately 156–157 °C
  • Boiling Point: Estimated at around 376.6 °C

These properties are essential for understanding the compound's stability, solubility, and reactivity under various conditions .

Applications

Scientific Uses

6-phenyl-1H-indazol-3-amine has garnered attention for its potential applications in:

  1. Cancer Therapy: Due to its inhibitory effects on JAK2, it is being investigated as a treatment option for various cancers.
  2. Biochemical Research: Its interactions with specific signaling pathways make it valuable for studying cellular processes related to growth and apoptosis.
  3. Drug Development: As part of ongoing research into indazole derivatives, this compound may lead to new therapeutic agents with improved efficacy against diseases influenced by protein kinases.
Introduction to 6-Phenyl-1H-Indazol-3-Amine in Medicinal Chemistry

Role of Indazole Derivatives in Kinase Inhibition and Targeted Therapy Development

Indazole derivatives constitute a privileged scaffold in kinase inhibitor design due to their versatile hydrogen-bonding capacity and favorable spatial geometry for ATP-binding site interactions. The 1H-indazol-3-amine moiety, in particular, serves as a critical hinge-binding motif capable of forming dual hydrogen bonds with kinase hinge regions—a feature exploited in clinically approved tyrosine kinase inhibitors (TKIs) like Linifanib [1] [6]. This fragment’s modularity enables strategic decoration at N1, C3, and C6 positions to fine-tune pharmacokinetic and pharmacodynamic properties. The 6-phenyl substitution specifically enhances hydrophobic contact networks within kinase pockets while maintaining the essential hydrogen-bonding pattern of the indazol-3-amine core. Molecular modeling studies confirm that this scaffold optimally occupies the adenine-binding cleft of oncogenic kinases, positioning appended pharmacophores toward adjacent allosteric pockets for enhanced selectivity [8] [9].

Table 1: Clinically Exploited Indazole-Based Kinase Inhibitors

CompoundTarget KinasesTherapeutic IndicationRole of Indazole Core
LinifanibVEGFR, PDGFRRenal cell carcinomaHinge binding via 1H-indazol-3-amine
PazopanibVEGFR, FGFR, c-KitSoft tissue sarcomaATP-competitive binding
NiraparibPARP1/2Ovarian cancerDNA repair enzyme inhibition
EntrectinibALK, ROS1, TrkNSCLCSolubility optimization

Historical Context: Evolution from 4-Phenyl to 6-Phenyl Substitution in Bcr-Abl Inhibitor Design

The structural optimization of Bcr-Abl inhibitors highlights a pivotal shift from 4-phenyl-1H-indazol-3-amine to its 6-phenyl regioisomer. Early inhibitors like those derived from Linifanib’s pharmacophore utilized the 4-phenyl variant as a hinge-binding moiety. However, crystallographic analyses revealed a critical limitation: the near-perpendicular orientation (~90° dihedral angle) between the 4-phenyl ring and indazole plane created steric clashes within the narrow adenine pocket of Bcr-Abl, particularly against the T315I mutant [1] [9]. This conformation imposed high energy barriers for productive binding.

In 2019, systematic confirmation optimization demonstrated that repositioning the phenyl group to the indazole’s 6-position reduced the dihedral angle to <30°, yielding a near-planar configuration. This subtle yet transformative modification enhanced conformational flexibility and lowered the activation energy for ATP-pocket entry. Consequently, inhibitors featuring 6-phenyl-1H-indazol-3-amine (e.g., compound Y9) achieved:

  • 20-fold higher enzymatic affinity against Bcr-AblWT (IC50 = 0.043 μM)
  • 5-fold improved inhibition of Bcr-AblT315I (IC50 = 0.17 μM)
  • Enhanced cellular activity in K562 leukemia cells (IC50 = 1.65 μM) [1] [2]

Table 2: Comparative Analysis of 4-Phenyl vs. 6-Phenyl Indazol-3-amine Pharmacophores

Parameter4-Phenyl-1H-indazol-3-amine6-Phenyl-1H-indazol-3-amine
Dihedral Angle~90°<30°
Bcr-AblWT IC500.85 μM0.043 μM
Bcr-AblT315I IC500.82 μM0.17 μM
K562 Cell IC5012.4 μM1.65 μM
Synthetic AccessibilityModerateHigh (via Suzuki coupling)

Significance of the T315I Mutation in Chronic Myeloid Leukemia (CML) and Therapeutic Challenges

The "gatekeeper" T315I mutation in Bcr-Abl represents a major mechanism of resistance in CML, accounting for 15–20% of acquired TKI failures [3] [5]. This single-point substitution replaces threonine with bulkier isoleucine at residue 315, sterically occluding the ATP-binding site and disrupting critical hydrogen bonds with first- and second-generation TKIs (imatinib, nilotinib, dasatinib). Consequently:

  • Pan-resistance emerges against all ATP-competitive inhibitors except ponatinib
  • Disease progression accelerates due to uninhibited Bcr-Abl signaling
  • Clonal evolution risk increases, with mutations in ASXL1 or DNMT3A correlating with blast crisis [3] [7]

6-Phenyl-1H-indazol-3-amine-based inhibitors address this challenge through three synergistic mechanisms:

  • Flexible linker integration: Diacylethylenediamine/diacylpiperazine linkers between hinge-binding and allosteric moieties accommodate Ile315 steric bulk [1] [9].
  • Enhanced hinge affinity: The planar 6-phenyl conformation strengthens hydrogen bonding with Glu286 and Met290 despite T315I mutation.
  • Allosteric pocket engagement: Para-substituted aryl groups (e.g., 4-fluorophenyl) exploit hydrophobic regions adjacent to the DFG-out pocket [1].

Compound Y9—incorporating 6-phenyl-1H-indazol-3-amine and p-fluorophenyl—exemplifies this strategy, inhibiting Bcr-AblT315I at nanomolar concentrations (IC50 = 0.17 μM) and suppressing K562T315I proliferation (IC50 = 5.42 μM) [2]. This pharmacophore has become a cornerstone for third-generation TKI design, including hybrid inhibitors targeting compensatory pathways like HDAC and PKC-ζ [4] [10].

Properties

CAS Number

100728-08-3

Product Name

6-phenyl-1H-indazol-3-amine

IUPAC Name

6-phenyl-1H-indazol-3-amine

Molecular Formula

C13H11N3

Molecular Weight

209.252

InChI

InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)

InChI Key

JVRYRQAVZOZLTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.